Ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate hydrochloride
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Overview
Description
Ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate hydrochloride typically involves the reaction of ethyl 4-amino-3-butanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boron-containing ring. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane ring is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Substituted amino derivatives.
Coupling Reactions: Biaryl compounds.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its boron-containing structure.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate hydrochloride exerts its effects is primarily through its reactivity in coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This reactivity is harnessed in various synthetic applications to create complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boron-containing structure, used in Suzuki-Miyaura coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a dioxaborolane ring, used in organic synthesis.
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Another boron-containing ester, used in coupling reactions.
Uniqueness
Ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate hydrochloride is unique due to the presence of both an amino group and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C12H25BClNO4 |
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Molecular Weight |
293.60 g/mol |
IUPAC Name |
ethyl 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H24BNO4.ClH/c1-6-16-10(15)7-9(8-14)13-17-11(2,3)12(4,5)18-13;/h9H,6-8,14H2,1-5H3;1H |
InChI Key |
RWXKDXGBFXCOSK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)CN.Cl |
Origin of Product |
United States |
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